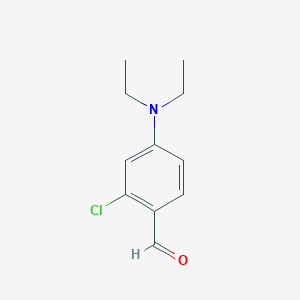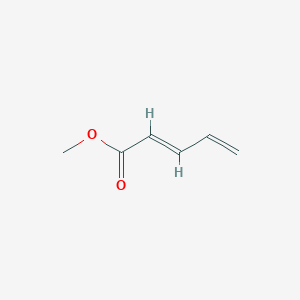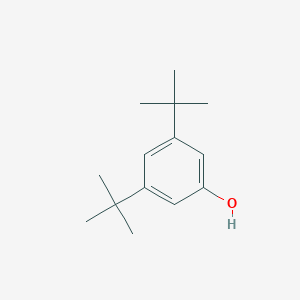
Ácido 3-ciclohexil-1-propanosulfónico
Descripción general
Descripción
El ácido 3-(ciclohexilamino)propanosulfónico es un agente tampón zwitteriónico ampliamente utilizado en bioquímica y biología molecular. Es particularmente útil para estudiar procesos enzimáticos a niveles de pH superiores al pH fisiológico, con un rango de pH de trabajo de 9.7 a 11.1 . Este compuesto es conocido por su alta afinidad por las proteínas básicas, lo que lo convierte en valioso para la extracción y solubilización de proteínas .
Aplicaciones Científicas De Investigación
El ácido 3-(ciclohexilamino)propanosulfónico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como agente tampón en diversas reacciones químicas y técnicas analíticas.
Medicina: Se utiliza en la formulación de ensayos de diagnóstico y otras aplicaciones médicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 3-(ciclohexilamino)propanosulfónico típicamente implica la reacción de ciclohexilamina con 1,3-propanosultona. La reacción procede en condiciones suaves, a menudo en presencia de un solvente como la N,N-dimetilformamida (DMF). El producto se purifica luego mediante cristalización u otros métodos adecuados .
Métodos de producción industrial
En entornos industriales, la producción de ácido 3-(ciclohexilamino)propanosulfónico sigue rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y técnicas de purificación avanzadas asegura un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 3-(ciclohexilamino)propanosulfónico experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar bajo condiciones específicas, aunque los estudios detallados sobre sus productos de oxidación son limitados.
Reducción: Las reacciones de reducción son menos comunes para este compuesto debido a su estructura estable.
Sustitución: El grupo ácido sulfónico puede participar en reacciones de sustitución, particularmente en presencia de nucleófilos fuertes.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones que involucran ácido 3-(ciclohexilamino)propanosulfónico incluyen ácidos y bases fuertes, agentes oxidantes y nucleófilos. Las condiciones de reacción varían dependiendo de la transformación deseada, pero típicamente implican temperaturas controladas y sistemas de solventes .
Principales productos
Los principales productos formados a partir de reacciones que involucran ácido 3-(ciclohexilamino)propanosulfónico dependen del tipo específico de reacción. Por ejemplo, las reacciones de sustitución pueden producir derivados con grupos de ácido sulfónico modificados .
Mecanismo De Acción
El mecanismo de acción del ácido 3-(ciclohexilamino)propanosulfónico implica principalmente su capacidad tampón. Estabiliza el pH de las soluciones dentro de su rango de trabajo, manteniendo así las condiciones óptimas para las reacciones enzimáticas y bioquímicas. El compuesto interactúa con los iones de hidrógeno, aceptándolos o donándolos para resistir los cambios en el pH .
Comparación Con Compuestos Similares
El ácido 3-(ciclohexilamino)propanosulfónico se compara a menudo con otros agentes tamponantes como:
Ácido N-ciclohexil-2-hidroxil-3-aminopropanosulfónico (CAPSO): Similar en estructura y función, pero con un rango de pH ligeramente diferente.
Ácido N-ciclohexil-3-aminopropanosulfónico (CHAPS): Otro tampón zwitteriónico con alta afinidad por las proteínas básicas.
Otros tampones de Good: Estos incluyen compuestos como HEPES, MOPS y Tricine, cada uno con rangos de pH y capacidades tamponantes únicos.
La singularidad del ácido 3-(ciclohexilamino)propanosulfónico reside en su rango de pH específico y su alta afinidad por las proteínas básicas, lo que lo convierte en particularmente valioso en la química de proteínas y campos relacionados .
Propiedades
IUPAC Name |
3-(cyclohexylamino)propane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3S/c11-14(12,13)8-4-7-10-9-5-2-1-3-6-9/h9-10H,1-8H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWWRFATQTVXHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061554 | |
| Record name | 3-(Cyclohexylamino)-1-propanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |
| Record name | 3-(Cyclohexylamino)-1-propanesulfonic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11432 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1135-40-6 | |
| Record name | 3-(Cyclohexylamino)-1-propanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1135-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CAPS | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(cyclohexylamino)propanesulfonic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02219 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-Propanesulfonic acid, 3-(cyclohexylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Cyclohexylamino)-1-propanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-cyclohexylaminopropane-1-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.175 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(CYCLOHEXYLAMINO)PROPANESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W981O1LXP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the interaction between 3-Cyclohexyl-1-propylsulfonic acid and Streptococcus pneumoniae NanB sialidase?
A1: Streptococcus pneumoniae is a bacterium capable of causing serious infections like pneumonia and meningitis. [] A key virulence factor of this bacterium is its NanB sialidase, an enzyme that cleaves sialic acids from host glycoconjugates, aiding bacterial adhesion and colonization. [] Understanding the structural interactions between NanB and potential inhibitors, like 3-Cyclohexyl-1-propylsulfonic acid, is crucial for developing novel anti-pneumococcal therapies. [] The paper provides insights into this interaction at a molecular level, paving the way for the design of more potent and specific NanB inhibitors.
Q2: What structural information about the NanB- 3-Cyclohexyl-1-propylsulfonic acid complex does the research provide?
A2: The research utilizes X-ray crystallography to determine the three-dimensional structure of the NanB sialidase in complex with 3-Cyclohexyl-1-propylsulfonic acid. [] This provides valuable information about:
- Binding Site: The study reveals the precise location within the NanB enzyme where 3-Cyclohexyl-1-propylsulfonic acid binds. []
- Interactions: It elucidates the specific interactions, such as hydrogen bonds and hydrophobic contacts, that occur between the compound and amino acid residues in the enzyme's active site. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Triazanium;[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate](/img/structure/B75142.png)


